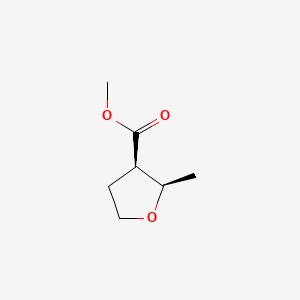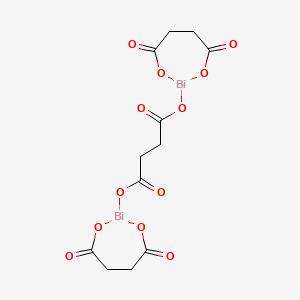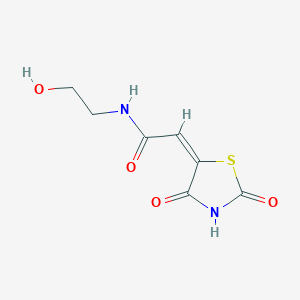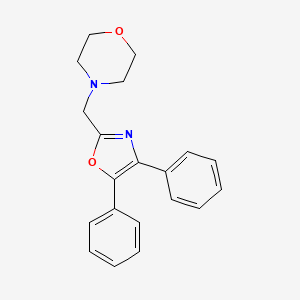
Ferric valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferric valerate can be synthesized through the reaction of ferric chloride with sodium valerate in an aqueous solution. The reaction typically proceeds as follows:
FeCl3+3C5H9COONa→Fe(C5H9COO)3+3NaCl
The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ferric valerate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where iron(III) is reduced to iron(II).
Substitution Reactions: The valerate ligands can be substituted by other ligands in coordination chemistry.
Hydrolysis: In the presence of water, this compound can hydrolyze to form ferric hydroxide and valeric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can oxidize this compound.
Reducing Agents: Sodium borohydride and hydrazine can reduce this compound to iron(II) valerate.
Substitution Reagents: Ligands such as ethylenediamine and acetylacetone can replace valerate ions under appropriate conditions.
Major Products Formed
Ferric Hydroxide: Formed during hydrolysis.
Iron(II) Valerate: Formed during reduction reactions.
Substituted Complexes: Formed during ligand substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ferric valerate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential use in iron supplementation and as a therapeutic agent in treating iron deficiency.
Industry: Utilized in the production of iron-containing materials and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of ferric valerate involves its ability to donate or accept electrons, making it a versatile redox agent. In biological systems, this compound can interact with proteins and enzymes involved in iron metabolism, facilitating the transport and storage of iron. The valerate ligands can also influence the solubility and bioavailability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferric Citrate: Used as a phosphate binder and iron supplement.
Ferric Ammonium Citrate: Used in medical imaging and as a food additive.
Ferric Pyrophosphate: Used in food fortification and as an iron supplement.
Uniqueness of Ferric Valerate
This compound is unique due to its specific ligand environment, which can influence its reactivity and solubility. The valerate ligands provide a distinct set of chemical properties compared to other ferric compounds, making it suitable for specific applications where other ferric compounds may not be as effective.
Eigenschaften
Molekularformel |
C15H30FeO6 |
|---|---|
Molekulargewicht |
362.24 g/mol |
IUPAC-Name |
iron;pentanoic acid |
InChI |
InChI=1S/3C5H10O2.Fe/c3*1-2-3-4-5(6)7;/h3*2-4H2,1H3,(H,6,7); |
InChI-Schlüssel |
NZDBOFDIRHVXFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)O.CCCCC(=O)O.CCCCC(=O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


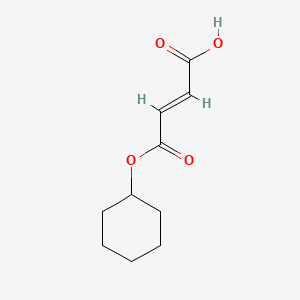
![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)
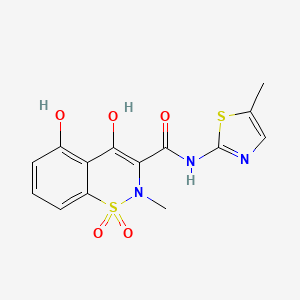
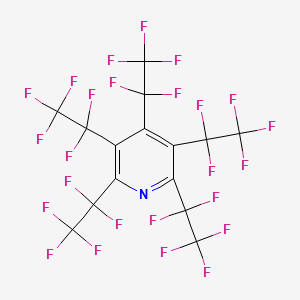
![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)


